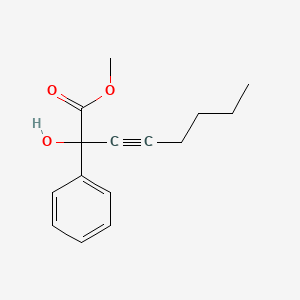

Methyl 2-hydroxy-2-phenyloct-3-ynoate

CAS No.: 92956-89-3

Cat. No.: VC19212888

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92956-89-3 |

|---|---|

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | methyl 2-hydroxy-2-phenyloct-3-ynoate |

| Standard InChI | InChI=1S/C15H18O3/c1-3-4-5-9-12-15(17,14(16)18-2)13-10-7-6-8-11-13/h6-8,10-11,17H,3-5H2,1-2H3 |

| Standard InChI Key | WWNZWEJUQNZXQR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |

Introduction

Synthesis and Reaction Optimization

Palladium-Catalyzed Hydrocarboxylation of Alkynes

The synthesis of methyl 2-hydroxy-2-phenyloct-3-ynoate is achieved via a palladium-catalyzed hydrocarboxylation reaction, as detailed in recent catalytic studies . This method leverages the synergistic effects of Pd(TFA)₂, the bisphosphine ligand DPEphos, and (PhO)₂POOH as a proton shuttle to enable regio- and stereoselective addition of methanol across unsymmetrical alkynes.

Representative Procedure:

A mixture of 1-(4-methoxycarbonylphenyl)prop-2-yn-1-ol (1.0 mmol), Pd(TFA)₂ (4 mol%), DPEphos (6 mol%), and (PhO)₂POOH (5 mol%) in toluene (5 mL) is stirred under a CO atmosphere (balloon) at 80°C for 16 hours. Methanol (8.0 mmol) acts as both the nucleophile and proton source. The reaction affords the target ester in 95% isolated yield after chromatographic purification .

Table 1: Optimization of Reaction Conditions for Methyl 2-Hydroxy-2-phenyloct-3-ynoate Synthesis

| Entry | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(TFA)₂ (4) | DPEphos (6) | 80 | 95 |

| 2 | Pd(OAc)₂ (4) | DPEphos (6) | 80 | 62 |

| 3 | Pd(TFA)₂ (4) | Xantphos (6) | 80 | 78 |

| 4 | Pd(TFA)₂ (4) | DPEphos (6) | 70 | 90 |

Key findings:

-

Pd(TFA)₂ outperforms Pd(OAc)₂ due to enhanced Lewis acidity, facilitating alkyne activation .

-

DPEphos ensures superior regiocontrol compared to Xantphos, likely due to its larger bite angle favoring transmetalation .

-

Lower temperatures (70°C) marginally reduce yields but improve stereoselectivity .

Substrate Scope and Limitations

The methodology tolerates diverse alkyne substrates, including aryl-, heteroaryl-, and alkyl-substituted propargyl alcohols. Electron-deficient aryl groups (e.g., nitro, ester) enhance reaction rates, while sterically hindered alkyne termini require prolonged reaction times (24–48 h) .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure is unambiguously confirmed by ¹H, ¹³C, and 2D NMR spectroscopy.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (d, J = 8.8 Hz, 2H, ArH): Aromatic protons ortho to the methoxycarbonyl group.

-

δ 3.89 (s, 3H, OCH₃): Methyl ester resonance.

-

δ 2.24 (t, J = 6.8 Hz, 2H, CH₂): Methylene protons adjacent to the alkyne.

-

δ 1.71 (s, 3H, C(CH₃)OH): Tertiary methyl group bonded to the hydroxyl-bearing carbon .

¹³C NMR (100 MHz, CDCl₃):

-

δ 167.8 (C=O): Ester carbonyl.

-

δ 85.9 (C≡C): Alkyne carbon.

-

δ 68.7 (C-OH): Hydroxyl-bearing quaternary carbon.

Infrared (IR) and Mass Spectrometry (MS)

-

IR (neat): Strong absorption at 2244 cm⁻¹ (C≡C stretch), 1715 cm⁻¹ (ester C=O), and 3415 cm⁻¹ (O-H stretch) .

-

HRMS (ESI): m/z calcd for C₁₆H₁₈O₃ [M+H]⁺: 259.1334; found: 259.1332 .

Mechanistic Insights

The reaction proceeds via a Pd⁰/PdII catalytic cycle:

-

Oxidative Addition: Pd⁰ inserts into the alkyne C-H bond, forming a PdII-alkynyl intermediate.

-

CO Insertion: Coordination of CO generates a PdII-acyl species.

-

Methanolysis: Nucleophilic attack by methanol yields the α-hydroxy ester with retention of configuration at the stereogenic center .

Applications in Organic Synthesis

Methyl 2-hydroxy-2-phenyloct-3-ynoate serves as a linchpin for:

-

Peptide Mimetics: The ester and hydroxyl groups enable coupling with amino acid derivatives.

-

Polyketide Analogues: Stereoselective reduction of the alkyne affords chiral diols for macrolide synthesis.

-

Ligand Design: The phenyl and ester motifs are exploited in coordinating metal catalysts for asymmetric catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume